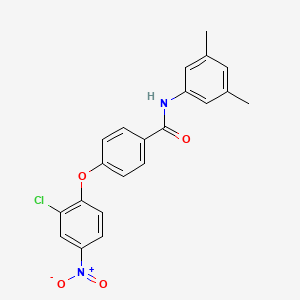![molecular formula C24H22N2O5 B5027666 benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)
benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BFAA is not fully understood. However, studies have shown that BFAA can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFAA has been shown to have various biochemical and physiological effects. Studies have shown that BFAA can induce apoptosis in cancer cells by activating the caspase cascade. BFAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. In addition, BFAA has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BFAA is its potential use as a drug delivery system. BFAA can be easily incorporated into liposomes and nanoparticles, which can improve the bioavailability and efficacy of drugs. However, one of the limitations of BFAA is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BFAA. One of the areas that require further investigation is the mechanism of action of BFAA. Studies are needed to fully understand how BFAA inhibits the activity of HDACs and induces apoptosis in cancer cells. In addition, studies are needed to investigate the potential use of BFAA in combination with other anticancer drugs. Finally, studies are needed to investigate the potential use of BFAA in other fields such as drug delivery and anti-inflammatory therapy.
Conclusion:
In conclusion, Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA has been synthesized using various methods and has been extensively studied for its potential use in cancer research, drug delivery, and anti-inflammatory therapy. Further studies are needed to fully understand the mechanism of action of BFAA and its potential applications in other fields.
Métodos De Síntesis
Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between benzyl beta-alaninate and 2-(benzoylamino)-3-(2-furyl)acrylic acid. This method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
BFAA has been extensively studied for its potential applications in various fields. One of the most promising applications of BFAA is in the field of cancer research. Studies have shown that BFAA has anticancer properties and can induce apoptosis in cancer cells. BFAA has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into liposomes and nanoparticles.
Propiedades
IUPAC Name |
benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-22(31-17-18-8-3-1-4-9-18)13-14-25-24(29)21(16-20-12-7-15-30-20)26-23(28)19-10-5-2-6-11-19/h1-12,15-16H,13-14,17H2,(H,25,29)(H,26,28)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMAOBHGLKCMPW-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![5-{[1-(1,3-benzothiazol-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027618.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)


![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)